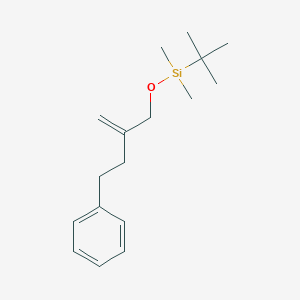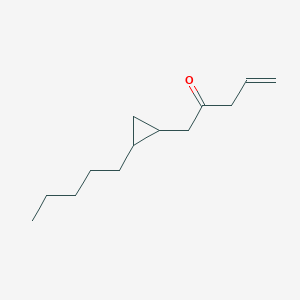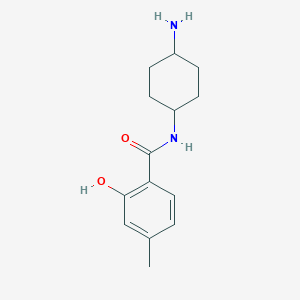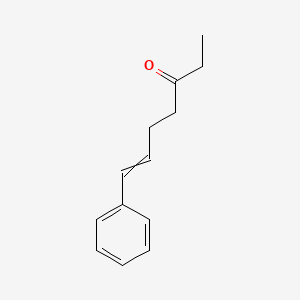
2-Methoxy-6-(2-phenylethynyl)pyridine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-6-(2-phenylethynyl)pyridine;hydrochloride is a chemical compound that belongs to the class of pyridine derivatives. It is known for its significant role in various scientific research fields, particularly in neuroscience and medicinal chemistry. This compound is often used as a selective antagonist for specific receptors in the brain, making it a valuable tool in the study of neurological disorders.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-6-(2-phenylethynyl)pyridine;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2-methoxypyridine and phenylacetylene.
Reaction Conditions: The reaction is carried out under palladium-catalyzed cross-coupling conditions, such as the Suzuki-Miyaura coupling reaction. This involves the use of a palladium catalyst, a base (e.g., potassium carbonate), and a solvent (e.g., tetrahydrofuran).
Purification: The product is purified using standard techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and efficiency, often incorporating automated systems for reaction monitoring and product purification.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxy-6-(2-phenylethynyl)pyridine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Applications De Recherche Scientifique
2-Methoxy-6-(2-phenylethynyl)pyridine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of cellular processes and receptor interactions.
Medicine: Investigated for its potential therapeutic effects in neurological disorders such as Alzheimer’s disease and schizophrenia.
Industry: Utilized in the development of pharmaceuticals and as a component in chemical manufacturing processes.
Mécanisme D'action
The compound exerts its effects primarily through its interaction with specific receptors in the brain. It acts as a selective antagonist for the metabotropic glutamate receptor subtype 5 (mGluR5). By binding to this receptor, it inhibits its activity, which can modulate various neurological pathways and processes. This mechanism is particularly relevant in the context of neuroprotection and the treatment of neurological disorders.
Comparaison Avec Des Composés Similaires
2-Methoxy-6-(2-phenylethynyl)pyridine;hydrochloride can be compared with other similar compounds, such as:
2-Methyl-6-(phenylethynyl)pyridine: Another selective antagonist for mGluR5, but with different pharmacokinetic properties.
6-Methyl-2-(phenylethynyl)pyridine: Similar in structure but used in different research contexts.
2-Methoxy-6-(2-phenylethenyl)pyridine: A compound with a similar backbone but different functional groups, leading to varied biological activities.
Propriétés
Numéro CAS |
823198-77-2 |
|---|---|
Formule moléculaire |
C14H12ClNO |
Poids moléculaire |
245.70 g/mol |
Nom IUPAC |
2-methoxy-6-(2-phenylethynyl)pyridine;hydrochloride |
InChI |
InChI=1S/C14H11NO.ClH/c1-16-14-9-5-8-13(15-14)11-10-12-6-3-2-4-7-12;/h2-9H,1H3;1H |
Clé InChI |
SCGUZWZYZPRPTE-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=N1)C#CC2=CC=CC=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(1-Hydroxypentadecan-2-YL)sulfanyl]benzoic acid](/img/structure/B14229889.png)


![Dibutyl(chloro)({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane](/img/structure/B14229918.png)

![3-(2-Bromopyridin-4-yl)-6-chloro[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14229925.png)

![Benzenesulfonamide, N-[1-(chloromethyl)-2-phenylethyl]-4-methyl-](/img/structure/B14229928.png)



